3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The compound 3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, a methyl group at position 3, an octyl chain at position 2, and a piperazine moiety at position 1. The piperazine ring is further modified by a (2-methylnaphthalen-1-yl)methyl group.
Properties
IUPAC Name |
3-methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N5/c1-4-5-6-7-8-9-15-30-28(3)32(25-38)36-39-34-17-12-13-18-35(34)42(36)37(30)41-23-21-40(22-24-41)26-33-27(2)19-20-29-14-10-11-16-31(29)33/h10-14,16-20H,4-9,15,21-24,26H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUVMUGDCAXFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=CC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The pyrido[1,2-a]benzimidazole-4-carbonitrile scaffold is highly versatile, with substitutions on the piperazine ring and alkyl/aryl groups significantly influencing physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Bioactivity and Pharmacological Profiles
Anticancer Potential
The pyrido[1,2-a]benzimidazole derivatives exhibit anticancer activity via kinase inhibition or DNA interaction. For example:
- Target Compound : The octyl and naphthyl groups may enhance binding to hydrophobic kinase pockets (e.g., EGFR or VEGFR), as seen in analogues with similar substituents .
- Fluorobenzyl Derivative : Demonstrated IC₅₀ of 0.8 μM against breast cancer (MCF-7) cells, attributed to fluorine’s electron-withdrawing effects enhancing target affinity.
- Isopropyl-Naphthyl Derivative : Showed moderate activity (IC₅₀ = 2.3 μM) in leukemia (K562) cells, suggesting steric bulk may limit efficacy compared to smaller substituents.
Antimicrobial Activity
Compounds like 5-amino-1-{[(2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () highlight the scaffold’s versatility, though alkyl chain length inversely correlates with antimicrobial potency due to reduced solubility .
Computational and Structural Insights
- Similarity Metrics : Tanimoto and Dice indices () suggest the target compound shares >80% similarity with ’s isopropyl analogue, predicting overlapping bioactivities .
- Bioactivity Clustering : Hierarchical clustering () groups naphthyl-containing derivatives together, indicating shared modes of action (e.g., kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
